5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine
Overview
Description
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[2,3-B]pyridine ring system.
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests , suggesting that they may affect biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The presence of the trifluoromethyl group in a molecule has been associated with improved drug potency , which could potentially impact its bioavailability.
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have pesticidal effects at the molecular and cellular level.
Action Environment
The presence of the trifluoromethyl group in a molecule has been associated with improved drug potency , suggesting that it may enhance the compound’s stability and efficacy under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of pyrrolo[2,3-B]pyridine using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonate, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted pyridine oxides, while reduction may produce trifluoromethyl-substituted pyridine alcohols .
Scientific Research Applications
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoromethylpyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties and applications.
4-(Trifluoromethyl)pyridine: A related compound with a trifluoromethyl group at the 4-position of the pyridine ring.
Uniqueness
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine is unique due to its specific ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIUMCGXKXVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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